1-benzyl-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole
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Description
1-benzyl-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole, also known as BME-001, is a novel imidazole derivative that has gained attention for its potential therapeutic applications. This compound has been found to exhibit promising pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Scientific Research Applications
Corrosion Inhibition
Imidazole derivatives, including compounds with structures similar to 1-benzyl-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole, have been explored for their corrosion inhibition efficacy. For instance, derivatives like 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol have demonstrated significant corrosion inhibition efficiency on mild steel in acidic solutions. This efficacy is attributed to their strong adsorption capabilities, following the Langmuir adsorption model, suggesting potential applications in protecting metals from corrosion (Prashanth et al., 2021).
Antioxidant Activity
A series of 5-substituted 1-aryl-2,3-diphenyl imidazoles demonstrated significant antioxidant properties in various in vitro assays. Compounds with hydroxy and methoxy groups on the 2-substituted phenyl moiety showed predominant antioxidant activity. This suggests that imidazole derivatives could have potential applications as antioxidants in pharmaceuticals or material science (Naik et al., 2012).
Anticancer Activity
Imidazole-based compounds have been identified for their anticancer potential. A study synthesized a series of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles, evaluating their anti-cancer potential against a variety of cancer cell lines. One compound, in particular, showed inhibitory effects on cell growth, migration, and induced cell cycle arrest and cellular senescence in A549 cells, highlighting the therapeutic potential of imidazole derivatives in cancer treatment (Sharma et al., 2014).
properties
IUPAC Name |
1-benzyl-2-ethylsulfanyl-5-(4-methoxyphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-3-23-19-20-13-18(16-9-11-17(22-2)12-10-16)21(19)14-15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKCTBZONVUPDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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